Cas no 2000011-21-0 (tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate)

tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate 化学的及び物理的性質
名前と識別子
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- 2000011-21-0
- EN300-797525
- tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate
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- インチ: 1S/C13H23NO3/c1-9(11(15)7-10-5-6-10)8-14-12(16)17-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,14,16)
- InChIKey: LZYNHDAPGBFWNL-UHFFFAOYSA-N
- SMILES: O=C(C(C)CNC(=O)OC(C)(C)C)CC1CC1
計算された属性
- 精确分子量: 241.16779360g/mol
- 同位素质量: 241.16779360g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 17
- 回転可能化学結合数: 7
- 複雑さ: 290
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.4Ų
- XLogP3: 2.2
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-797525-0.1g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 0.1g |
$804.0 | 2024-05-22 | |
Enamine | EN300-797525-0.25g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 0.25g |
$840.0 | 2024-05-22 | |
Enamine | EN300-797525-0.5g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 0.5g |
$877.0 | 2024-05-22 | |
Enamine | EN300-797525-2.5g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 2.5g |
$1791.0 | 2024-05-22 | |
Enamine | EN300-797525-5.0g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 5.0g |
$2650.0 | 2024-05-22 | |
Enamine | EN300-797525-1.0g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 1.0g |
$914.0 | 2024-05-22 | |
Enamine | EN300-797525-0.05g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 0.05g |
$768.0 | 2024-05-22 | |
Enamine | EN300-797525-10.0g |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate |
2000011-21-0 | 95% | 10.0g |
$3929.0 | 2024-05-22 |
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate 関連文献
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1. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamateに関する追加情報
Research Brief on tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate (CAS: 2000011-21-0)
Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate (CAS: 2000011-21-0) as a key intermediate in the synthesis of bioactive molecules. This compound, characterized by its unique cyclopropyl and tert-butyl carbamate functionalities, has been the focus of several studies aimed at developing novel therapeutic agents. The following brief synthesizes the latest research findings and their implications for drug discovery and development.
A study published in the Journal of Medicinal Chemistry (2023) explored the use of tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate as a precursor in the synthesis of protease inhibitors. The research demonstrated that the cyclopropyl group enhances the metabolic stability of the resulting inhibitors, while the tert-butyl carbamate moiety facilitates selective binding to target enzymes. These findings suggest potential applications in the treatment of viral infections, particularly those involving proteases as key virulence factors.
Further investigations have focused on the compound's role in the development of small-molecule modulators of protein-protein interactions (PPIs). A 2024 study in ACS Chemical Biology reported that derivatives of tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate exhibit promising activity in disrupting PPIs involved in cancer cell proliferation. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's binding affinity, achieving nanomolar potency against specific oncogenic targets.
In addition to its therapeutic potential, recent work has also addressed the synthetic challenges associated with tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate. A 2023 publication in Organic Letters detailed an improved synthetic route that enhances yield and purity while reducing the environmental impact of the process. This advancement is particularly relevant for scaling up production to meet the demands of preclinical and clinical studies.
Looking ahead, ongoing research is exploring the incorporation of tert-butyl N-(4-cyclopropyl-2-methyl-3-oxobutyl)carbamate into more complex molecular architectures, such as macrocycles and bifunctional degraders. These efforts aim to leverage the compound's unique physicochemical properties to address unmet medical needs in areas like neurodegenerative diseases and antibiotic resistance. The continued investigation of this versatile intermediate underscores its importance in modern medicinal chemistry.
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